molecular formula C13H10N2OS B7615359 3-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-one

3-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B7615359
M. Wt: 242.30 g/mol
InChI Key: KSTMUUNVNNCXMN-UHFFFAOYSA-N
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Description

3-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities This compound features a thieno[2,3-d]pyrimidine core, which is a fused ring system combining a thiophene ring with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the cyclization of a thiophene derivative with a pyrimidine precursor. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include the use of catalysts and solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-one exerts its effects involves interaction with specific molecular targets. For instance, its lipid-lowering activity is attributed to the activation of adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in regulating lipid metabolism . The compound’s ability to modulate this pathway makes it a potential therapeutic agent for metabolic disorders.

Comparison with Similar Compounds

Uniqueness: 3-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to activate AMPK and its potential therapeutic applications in metabolic disorders set it apart from other similar compounds.

Properties

IUPAC Name

3-methyl-5-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-15-8-14-12-11(13(15)16)10(7-17-12)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTMUUNVNNCXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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